Phosphine oxide, (4-chlorophenyl)diphenyl-

Description

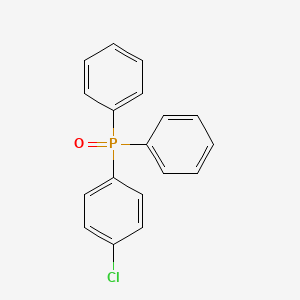

Phosphine oxide, (4-chlorophenyl)diphenyl-, also known as bis(4-chlorophenyl)phenylphosphine oxide (CAS 54300-33-3), is an organophosphorus compound characterized by a central phosphorus atom bonded to two 4-chlorophenyl groups and one phenyl group, with an oxygen atom completing the tetrahedral geometry . This compound is notable for its electron-withdrawing chlorine substituents, which enhance thermal stability and influence reactivity in polymerization and coordination chemistry. It serves as a key monomer in synthesizing high-performance polymers like poly(arylene phosphine oxide) (PAPO), which exhibit exceptional thermal resistance (glass transition temperature, $ T_g $, of 365°C) and flame-retardant properties .

Properties

IUPAC Name |

1-chloro-4-diphenylphosphorylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClOP/c19-15-11-13-18(14-12-15)21(20,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHFFVVUATVAVHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClOP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60457738 | |

| Record name | Phosphine oxide, (4-chlorophenyl)diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34303-18-9 | |

| Record name | Phosphine oxide, (4-chlorophenyl)diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphine oxide, (4-chlorophenyl)diphenyl- can be synthesized through several methods. One common approach involves the oxidation of the corresponding phosphine, (4-chlorophenyl)diphenylphosphine, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction typically occurs under mild conditions and yields the desired phosphine oxide.

Another method involves the reaction of (4-chlorophenyl)diphenylphosphine with oxygen or air in the presence of a catalyst. This oxidative process can be carried out at room temperature or slightly elevated temperatures, depending on the catalyst used.

Industrial Production Methods

In industrial settings, the production of phosphine oxide, (4-chlorophenyl)diphenyl- often involves large-scale oxidation processes. The use of continuous flow reactors and efficient catalysts allows for the production of this compound in high yields and purity. Industrial methods focus on optimizing reaction conditions to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Phosphine oxide, (4-chlorophenyl)diphenyl- undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form higher oxidation state phosphorus compounds.

Reduction: It can be reduced back to the corresponding phosphine using reducing agents such as phenylsilane or sodium borohydride.

Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Phenylsilane, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

Oxidation: Higher oxidation state phosphorus compounds.

Reduction: (4-chlorophenyl)diphenylphosphine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Coordination Chemistry

- Ligand Formation : Phosphine oxides are commonly used as ligands in coordination chemistry due to their ability to form stable complexes with metal ions. This property is exploited in various catalytic processes, influencing reaction pathways and selectivity.

2. Organic Synthesis

- Reagent in Synthesis : The compound serves as a reagent in organic synthesis, particularly in phosphorylation reactions. It has been shown to facilitate the regioselective phosphorylation of indole derivatives, yielding products with high selectivity and functional group tolerance .

3. Biological Studies

- Potential Therapeutics : Ongoing research explores the biological activities of phosphine oxides, including their interactions with biomolecules. For instance, indole-based phosphines derived from phosphine oxides have been studied for their potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1 .

4. Industrial Applications

- Flame Retardants and Stabilizers : In industry, phosphine oxide, (4-chlorophenyl)diphenyl- is utilized in the production of flame retardants and plastic stabilizers. Its chemical stability and reactivity make it suitable for enhancing the durability and safety of various materials .

Case Studies

Several studies have documented the effectiveness of phosphine oxides in specific applications:

- Phosphorylation of Indoles : A notable study demonstrated the use of diarylphosphine oxides in the selective phosphorylation of 2-indolylmethanols using Lewis acids. This method achieved yields up to 97% and showcased the versatility of phosphine oxides in synthesizing complex organic molecules .

- Catalytic Reactions : Research has shown that phosphine oxides can be employed as catalysts in various reactions, including Buchwald-Hartwig coupling reactions. These reactions are crucial for introducing phosphino substituents into organic frameworks .

Mechanism of Action

The mechanism of action of phosphine oxide, (4-chlorophenyl)diphenyl- involves its ability to act as a ligand, forming complexes with metal ions. These complexes can participate in various catalytic processes, influencing reaction pathways and outcomes. The compound’s unique structure allows it to interact with specific molecular targets, modulating their activity and leading to desired chemical transformations.

Comparison with Similar Compounds

Tris(4-Chlorophenyl)phosphine Oxide (TCP)

- Structure : TCP features three 4-chlorophenyl groups attached to the phosphorus center, compared to two in bis(4-chlorophenyl)phenylphosphine oxide.

- Electronic Effects : The additional chlorine in TCP increases electron-withdrawing effects, enhancing oxidative stability but reducing nucleophilic reactivity.

- Applications : TCP is used in photoinduced radical studies due to its symmetric structure, which stabilizes organic radicals in the solid state . In contrast, bis(4-chlorophenyl)phenylphosphine oxide is preferred in polymer synthesis for balanced reactivity and processability .

Chlorodiphenylphosphine Oxide (DPP-Cl)

- Structure : DPP-Cl (CAS 644-97-3) contains one chloride and two phenyl groups, lacking chlorophenyl substituents.

- Reactivity : The chloride in DPP-Cl makes it highly reactive in nucleophilic substitutions, such as forming phosphine ligands or intermediates in organic synthesis. Bis(4-chlorophenyl)phenylphosphine oxide, with aromatic chlorides, is less reactive but more thermally robust .

- Applications : DPP-Cl is utilized as a reagent in asymmetric catalysis, while bis(4-chlorophenyl)phenylphosphine oxide is a polymer precursor .

Diphenyl(2,4,6-trimethylbenzoyl)phosphine Oxide

- Structure : This compound substitutes chlorophenyl groups with a trimethylbenzoyl moiety.

- Functionality : The trimethylbenzoyl group acts as a photoinitiator in UV-curable resins, unlike the chlorophenyl groups in bis(4-chlorophenyl)phenylphosphine oxide, which contribute to material stability.

- Regulatory Status : The trimethylbenzoyl derivative is listed as a Substance of Very High Concern (SVHC) due to reproductive toxicity, whereas bis(4-chlorophenyl)phenylphosphine oxide’s regulatory profile remains less studied .

Comparative Data Table

Functional and Reactivity Differences

- Thermal Stability : Bis(4-chlorophenyl)phenylphosphine oxide outperforms DPP-Cl and trimethylbenzoyl derivatives due to its chlorophenyl groups, which resist thermal degradation via strong P–O and C–Cl bond strengths .

- Polymerization Efficiency : In nickel-catalyzed coupling reactions, bis(4-chlorophenyl)phenylphosphine oxide achieves higher molecular weight polymers compared to analogs with fewer chlorines, which may lead to side reactions (e.g., aryl group transfer) .

- Electronic Tuning : Replacing 4-chlorophenyl with 3-chlorophenyl (mCP) introduces steric hindrance, reducing polymerization efficiency and altering material properties .

Regulatory and Environmental Considerations

The chlorophenyl groups in bis(4-chlorophenyl)phenylphosphine oxide may pose similar environmental risks, warranting further study.

Biological Activity

Overview

Phosphine oxide, (4-chlorophenyl)diphenyl- (CAS Number: 34303-18-9) is an organophosphorus compound characterized by its unique structure, consisting of a phosphorus atom bonded to two phenyl groups and one 4-chlorophenyl group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and as a reagent in organic synthesis.

Synthesis and Properties

The synthesis of phosphine oxide, (4-chlorophenyl)diphenyl- can be achieved through various methods, including the oxidation of (4-chlorophenyl)diphenylphosphine using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. The process typically occurs under mild conditions and yields the desired phosphine oxide efficiently.

- Molecular Formula: C18H14ClOP

- Molecular Weight: 316.73 g/mol

- Physical State: Solid at room temperature

Phosphine oxides have been shown to interact with various biological targets, potentially influencing cellular processes. The compound acts as a ligand that can form complexes with metal ions, thereby participating in catalytic processes that may affect biochemical pathways.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of phosphine oxides. For instance, chiral phosphine oxides have demonstrated significant biological activity against cancer cell lines such as HeLa (human cervical carcinoma) and Ishikawa (endometrial adenocarcinoma). The mechanism includes disruption of the cell membrane at high concentrations, cell cycle arrest in the S phase, and induction of reactive oxygen species (ROS), leading to apoptosis .

Table 1: Biological Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Phosphine oxide, (4-chlorophenyl)diphenyl- | HeLa | 15 | Induction of ROS, apoptosis |

| Phosphine oxide, (4-chlorophenyl)diphenyl- | Ishikawa | 20 | Cell cycle arrest in S phase |

| Aziridine phosphine oxides | HeLa | 10 | Membrane disruption, ROS induction |

Antibacterial Activity

The antibacterial properties of phosphine oxides have also been explored. Studies indicate moderate efficacy against various bacterial strains, suggesting potential applications in antimicrobial therapies. However, further investigations are required to fully understand the scope of their antibacterial effects .

Applications in Research and Industry

Phosphine oxide, (4-chlorophenyl)diphenyl- is not only significant in biological research but also finds applications in:

- Coordination Chemistry: Used as a ligand for metal complexes.

- Organic Synthesis: Acts as a reagent for various transformations.

- Material Science: Investigated for its role in producing flame retardants and plastic stabilizers .

Case Studies

- Anticancer Research : A study focused on aziridine derivatives containing phosphine oxide groups found that these compounds exhibited higher antiproliferative activity compared to their non-phosphorylated counterparts. The study emphasized the importance of structural modifications for enhancing biological efficacy .

- Antibacterial Efficacy : In another research effort, phosphine oxides were tested against Gram-positive bacteria, revealing moderate activity that warrants further exploration into their potential as therapeutic agents against bacterial infections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.